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Compound of Interest

Compound Name:
4-Bromo-6-hydroxyisoindolin-1-

one

Cat. No.: B1343086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted

spectroscopic data for the novel compound 4-Bromo-6-hydroxyisoindolin-1-one. Due to the

limited publicly available experimental data for this specific molecule, this guide leverages

spectral data from structurally analogous compounds to provide a robust, predictive analysis.

This document also outlines a plausible synthetic route and explores potential biological

activities based on the known pharmacology of the isoindolinone scaffold, a core structure in

many biologically active molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Bromo-6-
hydroxyisoindolin-1-one. These predictions are derived from the analysis of structurally

related compounds, including 4-Bromoisoindolin-1-one, 6-Hydroxyisoindolin-1-one, phenol, and

bromobenzene.

Table 1: Predicted ¹H NMR Spectral Data
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Proton
Predicted Chemical

Shift (ppm)
Predicted Multiplicity Notes

H-7 ~7.5 - 7.7 d

Influenced by the

bromine at position 4

and the lactam ring.

H-5 ~6.9 - 7.1 d

Influenced by the

hydroxyl group at

position 6 and the

bromine at position 4.

-CH₂- (C3) ~4.4 - 4.6 s

Methylene protons

adjacent to the

nitrogen of the lactam.

-NH- ~8.0 - 8.5 br s

Lactam N-H proton,

chemical shift can be

variable.

-OH ~9.0 - 10.0 br s

Phenolic hydroxyl

proton, chemical shift

is concentration and

solvent dependent.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
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Carbon
Predicted Chemical Shift

(ppm)
Notes

C=O (C1) ~168 - 172 Carbonyl carbon of the lactam.

C-7a ~140 - 145

Aromatic quaternary carbon

adjacent to the lactam

nitrogen.

C-3a ~135 - 140

Aromatic quaternary carbon

adjacent to the methylene

group.

C-6 ~155 - 160
Aromatic carbon bearing the

hydroxyl group.

C-4 ~115 - 120
Aromatic carbon bearing the

bromine atom.

C-5 ~110 - 115
Aromatic carbon ortho to the

hydroxyl group.

C-7 ~125 - 130
Aromatic carbon adjacent to

the bromine-bearing carbon.

-CH₂- (C3) ~45 - 50
Methylene carbon of the

lactam ring.

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (Phenol) 3200 - 3600 Broad, Strong

N-H Stretch (Lactam) 3100 - 3300 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 2960 Medium

C=O Stretch (Lactam) 1650 - 1690 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium

C-O Stretch (Phenol) 1200 - 1260 Strong

C-Br Stretch 500 - 600 Medium

Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Notes

[M]⁺ 227/229
Molecular ion peak, showing

isotopic pattern for bromine.

[M-Br]⁺ 148 Loss of the bromine atom.

[M-CO]⁺ 199/201
Loss of carbon monoxide from

the lactam ring.

Experimental Protocols
While a specific protocol for the synthesis of 4-Bromo-6-hydroxyisoindolin-1-one is not

readily available in the literature, a plausible synthetic route can be adapted from the

established synthesis of 4-Bromoisoindolin-1-one.[1][2]

Hypothetical Synthesis of 4-Bromo-6-hydroxyisoindolin-
1-one
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This proposed synthesis involves a multi-step process starting from a commercially available

substituted toluene derivative.

Synthesis Workflow

3-Bromo-5-hydroxytoluene Bromination (NBS, Initiator) 2,3-Dibromo-5-hydroxytoluene Oxidation (e.g., KMnO4) 2,3-Dibromo-5-hydroxybenzoic acid Esterification (MeOH, H+) Methyl 2,3-dibromo-5-hydroxybenzoate Ammonolysis (NH3) 4-Bromo-6-hydroxyisoindolin-1-one

Click to download full resolution via product page

Figure 1: Proposed synthetic workflow for 4-Bromo-6-hydroxyisoindolin-1-one.

Step 1: Bromination of the Benzylic Position 3-Bromo-5-hydroxytoluene would be subjected to

a radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or

benzoyl peroxide) in a suitable solvent like carbon tetrachloride to yield 2,3-Dibromo-5-

hydroxytoluene.

Step 2: Oxidation of the Methyl Group The methyl group of 2,3-Dibromo-5-hydroxytoluene

would be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium

permanganate (KMnO₄) in a basic solution, followed by acidification to yield 2,3-Dibromo-5-

hydroxybenzoic acid.

Step 3: Esterification The resulting benzoic acid derivative would be esterified, for example, by

refluxing with methanol and a catalytic amount of sulfuric acid, to produce Methyl 2,3-dibromo-

5-hydroxybenzoate.

Step 4: Ammonolysis and Cyclization The final step would involve the reaction of the methyl

ester with ammonia. This would lead to the displacement of the bromine at the benzylic position

and subsequent intramolecular cyclization to form the desired product, 4-Bromo-6-
hydroxyisoindolin-1-one.

Potential Biological Activity and Signaling Pathways
The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives

exhibiting a wide range of biological activities, including anticancer and enzyme inhibitory

effects.[3]
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Anticancer Activity via CDK7 Inhibition and Apoptosis
Induction
Several studies have highlighted the potential of isoindolinone derivatives as inhibitors of

cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.

[4][5][6] Specifically, inhibition of CDK7 has emerged as a promising strategy in cancer therapy.

CDK7 is a component of the transcription factor II H (TFIIH) and plays a crucial role in the

phosphorylation of the C-terminal domain of RNA polymerase II, a critical step in transcription

initiation.[6][7]

Inhibition of CDK7 by a molecule like 4-Bromo-6-hydroxyisoindolin-1-one could lead to a

global transcriptional shutdown, preferentially affecting cancer cells that are highly dependent

on continuous transcription of oncogenes for their survival. This transcriptional stress can

trigger the intrinsic apoptotic pathway.[8]

The proposed signaling pathway is illustrated below:
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CDK7 Inhibition and Apoptosis Pathway

4-Bromo-6-hydroxyisoindolin-1-one

CDK7

Inhibition

RNA Polymerase II
Phosphorylation

 phosphorylates

Transcription of
Anti-apoptotic Proteins

(e.g., Bcl-2, Mcl-1)

 enables Decreased Transcription

Increased Ratio of
Pro-apoptotic to Anti-apoptotic

Proteins (e.g., Bax/Bcl-2)

 inhibits

 leads to

Mitochondrial Outer
Membrane Permeabilization

Cytochrome c Release

Apoptosome Formation
(Apaf-1, Caspase-9)

Caspase-3 Activation

Apoptosis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1343086?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Proposed signaling pathway for the anticancer activity of 4-Bromo-6-
hydroxyisoindolin-1-one via CDK7 inhibition.

This guide provides a foundational understanding of the chemical and potential biological

properties of 4-Bromo-6-hydroxyisoindolin-1-one. Further experimental validation is

necessary to confirm the predicted spectroscopic data and to fully elucidate its mechanism of

action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxyisoindolin-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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